REACTION_CXSMILES
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[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][NH2:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Br[C:14]1[C:15]([NH2:21])=[N:16][CH:17]=[C:18]([Br:20])[N:19]=1.C(N(CC)CC)C>C(Cl)Cl.O>[Br:20][C:18]1[N:19]=[C:14]([NH:12][CH2:11][C:7]2[CH:6]=[C:5]3[C:10](=[CH:9][CH:8]=2)[N:1]=[CH:2][CH:3]=[CH:4]3)[C:15]([NH2:21])=[N:16][CH:17]=1
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Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC2=CC(=CC=C12)CN
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Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC=C(N1)Br)N
|
Name
|
|
Quantity
|
4.61 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the organic layer was separated
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Type
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WASH
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Details
|
washed with aqueous NH4Cl
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography with EA
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C(C(=N1)NCC=1C=C2C=CC=NC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.93 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |